N-[4-(acetylamino)-3-methylphenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Overview
Description
N-[4-(acetylamino)-3-methylphenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C20H28N2O2, and it has a molecular weight of 328.45 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)-3-methylphenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the tricyclic structure.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using an appropriate phenyl derivative and a Lewis acid catalyst.
Acetylation and Amidation: The acetylamino group is introduced through acetylation of an amine precursor, followed by amidation with the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for the Diels-Alder reaction, continuous flow reactors for the Friedel-Crafts alkylation, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)-3-methylphenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles like halides, hydroxides, or amines, often in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(acetylamino)-3-methylphenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)-3-methylphenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane: A tricyclic hydrocarbon with a similar core structure, used in antiviral drugs.
1-Nitroadamantane: A nitro derivative of adamantane, studied for its potential biological activity.
Tricyclo[3.3.1.1(3,7)]decane: A simpler tricyclic compound, used as a precursor in organic synthesis.
Uniqueness
N-[4-(acetylamino)-3-methylphenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its acetylamino and carboxamide groups contribute to its potential therapeutic effects, distinguishing it from simpler tricyclic compounds.
Properties
IUPAC Name |
N-(4-acetamido-3-methylphenyl)adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-12-5-17(3-4-18(12)21-13(2)23)22-19(24)20-9-14-6-15(10-20)8-16(7-14)11-20/h3-5,14-16H,6-11H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOGJSUFLNJFKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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